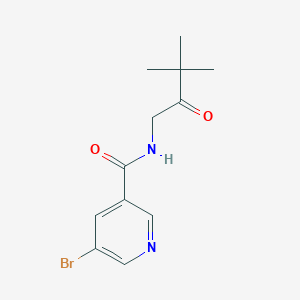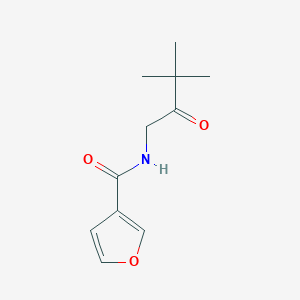
4-Ethoxyphenylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyphenylpropanal, also known as PEA or phenylethylamine, is a natural monoamine alkaloid that is found in various plants and animals. It is also synthesized in the human body and acts as a neurotransmitter and neuromodulator. PEA is known for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Scientific Research Applications
4-Ethoxyphenylpropanal has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and ADHD. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood, motivation, and attention. This compound has also been found to have neuroprotective properties and may help to prevent age-related cognitive decline.
Mechanism of Action
The mechanism of action of 4-Ethoxyphenylpropanal involves its ability to stimulate the release of monoamine neurotransmitters in the brain. This compound binds to trace amine-associated receptors (TAARs), which are G protein-coupled receptors that are expressed in the brain and other tissues. This binding activates intracellular signaling pathways that lead to the release of dopamine, norepinephrine, and serotonin. This compound also inhibits the reuptake of these neurotransmitters, which prolongs their activity in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to feelings of euphoria and increased energy. This compound also has appetite suppressant properties and may help to promote weight loss. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
4-Ethoxyphenylpropanal is a useful tool for researchers studying the role of monoamine neurotransmitters in the brain. It can be used to investigate the effects of neurotransmitter release and reuptake inhibition on behavior and physiology. However, there are limitations to using this compound in lab experiments. Its short half-life and rapid metabolism make it difficult to administer and measure accurately. In addition, this compound can have variable effects depending on the dose and route of administration.
Future Directions
There are many future directions for research on 4-Ethoxyphenylpropanal. One area of interest is the development of this compound analogs that have improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Finally, further research is needed to understand the long-term effects of this compound on brain function and behavior.
Synthesis Methods
The synthesis of 4-Ethoxyphenylpropanal involves the reaction of 4-ethoxybenzaldehyde with nitroethane in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to yield this compound. This method is widely used in the production of this compound for research purposes.
properties
IUPAC Name |
2-(4-ethoxyphenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQOHCPOJVBHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)


![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)




![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)


